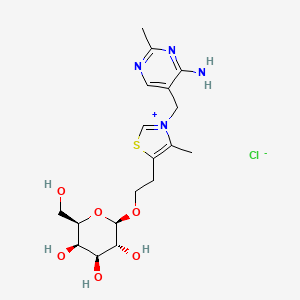
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is a chemical compound with a unique structure that includes a pyran ring with hydroxyl and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol can be achieved through several synthetic routes. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps. The reaction conditions typically include the use of catalysts such as Lewis acids and bases to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various diols.
科学的研究の応用
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to various physiological outcomes.
類似化合物との比較
Similar Compounds
Similar compounds to (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol include other pyran derivatives and diols with similar structural features. Examples include:
- This compound analogs with different substituents on the pyran ring.
- Other dihydropyran compounds with hydroxyl groups in different positions.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5+,6-/m0/s1 |
InChIキー |
YVECGMZCTULTIS-JKUQZMGJSA-N |
異性体SMILES |
C1=CO[C@@H]([C@H]([C@H]1O)O)CO |
正規SMILES |
C1=COC(C(C1O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)






![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
